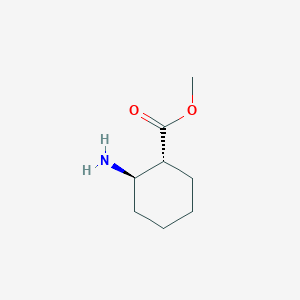

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Description

BenchChem offers high-quality Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHWZRODJBJER-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472063 | |

| Record name | Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267230-45-5 | |

| Record name | Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Abstract

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral bifunctional molecule of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it a valuable scaffold for the development of novel pharmaceuticals and chiral ligands. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this specific stereoisomer. We will delve into the core principles of asymmetric synthesis and chiral resolution as they apply to this target molecule, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize this versatile building block.

Introduction: The Significance of Stereochemistry

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. In drug development, isolating a single, desired enantiomer is often critical to maximizing therapeutic efficacy and minimizing off-target effects. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, with its cis relationship between the amino and carboxylate groups and specific (1R,2R) absolute configuration, presents a unique set of synthetic challenges and opportunities. The cis-2-aminocyclohexane-1-carboxylic acid framework is a key structural motif in various biologically active compounds. This guide will focus on practical and scalable methods to access the enantiomerically pure methyl ester derivative.

Strategic Approaches to Synthesis

The synthesis of a specific stereoisomer of a cyclic bifunctional compound like Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate can be broadly categorized into two main strategies:

-

Asymmetric Synthesis: This "bottom-up" approach involves creating the desired stereocenters during the reaction sequence using chiral catalysts, auxiliaries, or starting materials.

-

Chiral Resolution: This "top-down" method involves the synthesis of a racemic mixture of the target molecule, followed by the separation of the desired enantiomer from its unwanted counterpart.

This guide will explore a robust and widely applicable method that combines a diastereoselective synthesis to establish the cis relative stereochemistry, followed by a classical chiral resolution to isolate the desired (1R,2R) enantiomer.

Recommended Synthetic Pathway: Diels-Alder Reaction Followed by Chiral Resolution

A practical and scalable approach to obtaining the racemic cis-2-aminocyclohexane-1-carboxylic acid precursor involves a Diels-Alder reaction, followed by functional group manipulations. The resulting racemic acid can then be resolved to isolate the desired enantiomer, which is subsequently esterified.

Synthesis of Racemic cis-2-Aminocyclohexane-1-carboxylic Acid

The initial steps focus on constructing the cyclohexane ring with the desired cis stereochemistry between the amino and carboxyl functionalities.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for racemic cis-2-aminocyclohexane-1-carboxylic acid.

Chiral Resolution of Racemic cis-2-Aminocyclohexane-1-carboxylic Acid

With the racemic cis-amino acid in hand, the next critical step is the separation of the (1R,2R) and (1S,2S) enantiomers. This is a classic example of chiral resolution, a technique that relies on the formation of diastereomeric salts.[1]

The Principle of Chiral Resolution:

Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. Diastereomers have different physical properties (e.g., solubility), allowing for their separation by methods such as fractional crystallization.[1]

In this case, a chiral acid is used to resolve the racemic amine. A common and effective choice is (+)-tartaric acid. The reaction of the racemic cis-2-aminocyclohexane-1-carboxylic acid with (+)-tartaric acid will form two diastereomeric salts:

-

((1R,2R)-2-aminocyclohexane-1-carboxylate) • ((2R,3R)-tartrate)

-

((1S,2S)-2-aminocyclohexane-1-carboxylate) • ((2R,3R)-tartrate)

These diastereomeric salts can then be separated based on their differential solubility in a suitable solvent system.

Diagram of the Chiral Resolution Process:

Caption: Chiral resolution of a racemic amino acid.

Esterification to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Once the enantiomerically pure (1R,2R)-2-aminocyclohexane-1-carboxylic acid has been isolated, the final step is the esterification of the carboxylic acid group to form the methyl ester.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of Racemic N-Boc-cis-2-aminocyclohexane-1-carboxylic Acid

This protocol outlines the synthesis of the protected racemic amino acid, a key intermediate for chiral resolution.

-

Step 1: Diels-Alder Reaction. In a pressure vessel, combine 1,3-butadiene and maleic anhydride in a suitable solvent such as toluene. Heat the mixture to approximately 100°C for several hours. Monitor the reaction by TLC or GC until the starting materials are consumed. Cool the reaction mixture to room temperature and collect the precipitated cis-4-cyclohexene-1,2-dicarboxylic anhydride by filtration.

-

Step 2: Hydrolysis. Suspend the anhydride in water and heat to reflux until a clear solution is obtained, indicating the formation of cis-4-cyclohexene-1,2-dicarboxylic acid. Cool the solution and remove the water under reduced pressure.

-

Step 3: Selective Mono-esterification and Curtius Rearrangement.

-

Mono-esterification: A selective mono-esterification can be achieved using an ion-exchange resin catalyst.[2] Suspend the diacid and a strongly acidic ion-exchange resin in a mixture of methanol and a non-polar solvent like hexane. Heat to reflux and monitor the reaction to maximize the yield of the mono-ester. Filter off the resin and remove the solvent.

-

Curtius Rearrangement: The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine.[2] Dissolve the mono-ester in an anhydrous solvent like toluene. Add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base such as triethylamine. Heat the mixture to induce the rearrangement to an isocyanate. Trap the isocyanate in situ with a suitable protecting group precursor, such as benzyl alcohol to form a Cbz-protected amine, or use water to hydrolyze to the amine and then protect with di-tert-butyl dicarbonate (Boc₂O) to yield the N-Boc derivative.

-

-

Step 4: Hydrogenation. Dissolve the N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid in a suitable solvent like ethanol or ethyl acetate. Add a hydrogenation catalyst, such as 10% Palladium on carbon. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete. Filter off the catalyst and remove the solvent to obtain racemic N-Boc-cis-2-aminocyclohexane-1-carboxylic acid.

Protocol 2: Chiral Resolution and Esterification

-

Step 1: Deprotection. Remove the Boc protecting group from the racemic N-Boc-cis-2-aminocyclohexane-1-carboxylic acid using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.

-

Step 2: Diastereomeric Salt Formation. Dissolve the racemic cis-2-aminocyclohexane-1-carboxylic acid in a suitable solvent, such as a mixture of methanol and water. Add an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid.[1]

-

Step 3: Fractional Crystallization. Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate are critical for achieving good separation. Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

-

Step 4: Liberation of the Enantiomerically Pure Amino Acid. Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide or ammonia) to neutralize the tartaric acid and liberate the free amino acid.[3] The desired (1R,2R)-2-aminocyclohexane-1-carboxylic acid can then be isolated by extraction or crystallization.

-

Step 5: Esterification. To a solution of the enantiomerically pure (1R,2R)-2-aminocyclohexane-1-carboxylic acid in methanol, add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. Alternatively, thionyl chloride can be used to form the acid chloride in situ, which then reacts with methanol. Heat the reaction mixture to reflux for several hours. After completion, neutralize the reaction and extract the methyl ester with an organic solvent. Purify the product by column chromatography or distillation.

Quantitative Data Summary

| Step | Product | Typical Yield | Key Analytical Techniques |

| Diels-Alder & Hydrolysis | cis-4-Cyclohexene-1,2-dicarboxylic acid | >90% | ¹H NMR, ¹³C NMR |

| Curtius Rearrangement & Protection | Racemic N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid | 60-70% | ¹H NMR, ¹³C NMR, MS |

| Hydrogenation | Racemic N-Boc-cis-2-aminocyclohexane-1-carboxylic acid | >95% | ¹H NMR, ¹³C NMR, MS |

| Chiral Resolution | (1R,2R)-2-Aminocyclohexane-1-carboxylic acid | 30-40% (from racemic mixture) | Chiral HPLC, Polarimetry |

| Esterification | Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | 80-90% | ¹H NMR, ¹³C NMR, MS, GC |

Conclusion and Future Perspectives

The synthesis of enantiomerically pure Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a multi-step process that requires careful execution of stereoselective reactions and purification techniques. The combination of a diastereoselective Diels-Alder reaction to establish the cis stereochemistry, followed by a classical chiral resolution, represents a reliable and scalable approach. While this guide provides a robust framework, further optimization of reaction conditions and the exploration of alternative synthetic routes, such as asymmetric catalysis, could lead to more efficient and atom-economical processes. The availability of this and other stereochemically defined building blocks is crucial for advancing the fields of medicinal chemistry and materials science.

References

- Organic Syntheses Procedure. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.

- BenchChem. Synthesis of cis-2-amino-cyclohex-3-enecarboxylic Acid: An In-depth Technical Guide.

- Chemistry LibreTexts. 4.8: 6.8 Resolution (Separation) of Enantiomers. (2019).

Sources

A Technical Guide to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate: Properties, Synthesis, and Applications

Executive Summary: The Significance of a Chiral Scaffold

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral, non-proteinogenic β-amino acid ester. Its structure, featuring a trans configuration of the amino and carboxylate groups on a cyclohexane ring, imparts significant conformational rigidity. This property makes it a highly valued chiral building block in modern medicinal chemistry and drug development.[1][2] Unlike flexible aliphatic amino acids, the constrained cyclic backbone of this molecule allows for the synthesis of peptidomimetics and complex bioactive molecules with more predictable three-dimensional structures. This is critical for designing ligands with high affinity and selectivity for biological targets, which are themselves chiral.[1] This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis via chiral resolution, its key applications, and essential safety protocols for laboratory handling.

Physicochemical and Computed Properties

The compound is most commonly available and handled as its hydrochloride salt to improve stability and solubility. The properties of both the free base and the HCl salt are detailed below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | trans-methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | trans-methyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride | [3][4] |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | [3][4] |

| Molecular Weight | 157.21 g/mol | 193.67 g/mol | [3][4] |

| CAS Number | 267230-45-5 | 1024618-29-8 | [3][4] |

| Canonical SMILES | COC(=O)[C@@H]1CCCC[C@H]1N | COC(=O)[C@@H]1CCCC[C@H]1N.Cl | [3][4] |

| Hydrogen Bond Donors | 1 | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | 3 | [4] |

| Rotatable Bond Count | 2 | 2 | [4] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for confirming the identity, purity, and stereochemistry of the target compound. The following sections outline the expected spectral data based on the molecule's structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a typical deuterated solvent like CDCl₃ or D₂O, the ¹H NMR spectrum is expected to show:

-

Methyl Ester Protons (-OCH₃): A sharp singlet around 3.7 ppm.

-

Cyclohexane Ring Protons: A series of complex multiplets between approximately 1.2 and 2.5 ppm. The protons on the carbons adjacent to the amine and ester groups (C1-H and C2-H) would appear further downfield, likely in the 2.0-3.0 ppm range, due to the deshielding effects of the substituents.

-

Amine Protons (-NH₂): A broad singlet that can vary in chemical shift depending on concentration and solvent. This signal will exchange upon the addition of D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum is a critical tool for confirming the carbon skeleton.[5] Expected chemical shifts are:

-

Ester Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-175 ppm.[6]

-

Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.[5]

-

Cyclohexane Ring Carbons: Six distinct signals in the aliphatic region (approx. 20-60 ppm). The C1 and C2 carbons, bonded to the ester and amine groups respectively, will be the most downfield of this set.

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum would include:

-

N-H Stretch: A broad absorption in the 3300-3400 cm⁻¹ region, characteristic of the primary amine.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption around 1730 cm⁻¹, indicative of the ester carbonyl group.

Synthesis and Chiral Resolution: A Self-Validating Workflow

The synthesis of enantiomerically pure Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hinges on the effective resolution of a racemic precursor.[7] The most common and field-proven method involves the separation of diastereomeric salts formed by reacting the racemic amino acid with a chiral resolving agent.[7]

The Principle of Diastereomeric Salt Resolution

Enantiomers possess identical physical properties, making them inseparable by standard techniques like crystallization. The core strategy is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties, including solubility.[7] This allows for separation via fractional crystallization. The desired diastereomer is then isolated, and the original enantiomer is regenerated.

Caption: Workflow for Chiral Resolution and Synthesis.

Detailed Experimental Protocol

This protocol describes the resolution of racemic trans-2-aminocyclohexanecarboxylic acid followed by esterification.

Part A: Resolution of (±)-trans-2-Aminocyclohexanecarboxylic Acid

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve 10.0 g of (±)-trans-2-aminocyclohexanecarboxylic acid and 10.5 g of L-(+)-tartaric acid in 150 mL of 50% aqueous methanol. The causality here is that the chiral tartaric acid will react with both enantiomers of the amino acid to form two different diastereomeric salts.[7]

-

Heating and Cooling: Gently heat the mixture with stirring until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization. The rationale is that one diastereomeric salt will be less soluble in the solvent system and will preferentially crystallize out.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold 50% aqueous methanol. This is the isolated, less-soluble (1R,2R)-amino acid-L-tartrate salt.

-

Liberation of the Free Amino Acid: Dissolve the collected crystals in a minimum amount of hot water and add concentrated ammonium hydroxide until the pH is approximately 9-10. This neutralizes the tartaric acid and liberates the free (1R,2R)-2-aminocyclohexanecarboxylic acid, which will precipitate upon cooling.

-

Final Purification: Collect the precipitated free amino acid by vacuum filtration, wash with cold water, and dry under vacuum. Confirm enantiomeric excess using chiral HPLC or polarimetry.

Part B: Fischer Esterification

-

Reaction Setup: Suspend 5.0 g of the resolved (1R,2R)-2-aminocyclohexanecarboxylic acid in 100 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser. Cool the suspension in an ice bath.

-

Esterification: Slowly and cautiously add 5.0 mL of thionyl chloride (SOCl₂) dropwise to the stirred suspension. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This method is highly effective for converting amino acids to their methyl esters.[8]

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the crude Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride.

-

Purification: Recrystallize the crude product from a methanol/ether solvent system to yield the pure hydrochloride salt. Characterize the final product using NMR and MS to validate its structure and purity.

Applications in Research and Drug Development

The utility of this chiral building block is rooted in its defined stereochemistry and conformational rigidity.

-

Peptidomimetics: It serves as a scaffold to create mimics of peptide secondary structures like β-turns. These are crucial for modulating protein-protein interactions, which are often implicated in disease.

-

Neuropharmacology: The aminocyclohexane core is present in various neurologically active compounds. This building block is used in the synthesis of novel ligands for receptors and transporters in the central nervous system, with potential applications in treating mood disorders like anxiety and depression.[9]

-

Asymmetric Synthesis: It can be used as a chiral ligand or auxiliary in asymmetric catalysis, transferring its stereochemical information to new products.

-

Lead Optimization: In drug discovery, incorporating a methyl group can significantly modulate a molecule's properties, including its metabolic stability, solubility, and binding affinity through hydrophobic interactions.[10]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. chemscene.com [chemscene.com]

- 3. methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 71433315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Imperative of Chirality in Modern Drug Development

An In-depth Technical Guide to the Chiral Resolution of 2-Aminocyclohexane-1-carboxylic Acid

In the landscape of pharmaceutical sciences and synthetic chemistry, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. 2-Aminocyclohexane-1-carboxylic acid (ACHC), a cyclic β-amino acid, represents a critical structural motif in numerous pharmacologically active compounds and peptidomimetics. Its rigid cyclohexane backbone imparts unique conformational constraints, making it a valuable building block for designing molecules with specific three-dimensional architectures. However, the presence of two stereocenters in ACHC gives rise to four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The biological effects of these enantiomers and diastereomers can vary dramatically, from desired therapeutic action to inactivity or even toxicity. Consequently, the ability to isolate a single, desired stereoisomer in high purity is paramount.

This guide provides an in-depth exploration of the primary methodologies for the chiral resolution of racemic 2-aminocyclohexane-1-carboxylic acid. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, the rationale behind experimental design, and the critical parameters that govern the success of each technique. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to approach the challenge of resolving this important chiral building block.

Part 1: The Classic Approach: Resolution by Diastereomeric Salt Formation

The formation of diastereomeric salts is a robust and time-honored technique for resolving racemic mixtures of compounds containing acidic or basic functional groups. The principle hinges on a simple yet elegant transformation: by reacting a racemic mixture of enantiomers with a single, pure enantiomer of a resolving agent, a pair of diastereomeric salts is formed. Unlike enantiomers, diastereomers possess distinct physical properties, most notably different solubilities, which can be exploited for separation via fractional crystallization.[1][2]

The Underlying Principle

For 2-aminocyclohexane-1-carboxylic acid, its amphoteric nature allows for two distinct strategies:

-

Reaction with a Chiral Acid: The basic amino group of ACHC can react with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric ammonium carboxylate salts.

-

Reaction with a Chiral Base: The carboxylic acid group of ACHC can react with a chiral base (e.g., (R/S)-1-phenylethylamine, brucine, quinine) to form diastereomeric aminium carboxylate salts.[2][3]

The choice of resolving agent and solvent is critical and often determined empirically. The goal is to create a system where one diastereomeric salt has significantly lower solubility than the other, allowing it to crystallize preferentially from the solution.

Experimental Protocol: Lipase-Catalyzed Resolution of Ethyl cis-2-Aminocyclohexanecarboxylate

This protocol is adapted from published research on the resolution of cis-ACHC derivatives. [4] Materials:

-

Racemic ethyl cis-2-aminocyclohexanecarboxylate

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

-

Phosphate buffer (e.g., pH 7.0)

-

Organic solvent (e.g., tert-Butyl methyl ether - tBuOMe)

-

Standard laboratory glassware, magnetic stirrer

Methodology:

-

Reaction Setup:

-

To a flask, add the racemic ethyl cis-2-aminocyclohexanecarboxylate (1.0 eq), phosphate buffer, and an organic solvent like tBuOMe.

-

Add the immobilized CALB enzyme (e.g., 50 mg per mmol of substrate).

-

Stir the biphasic mixture vigorously at a controlled temperature (e.g., room temperature or 30 °C).

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining ester and the formed acid.

-

The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and e.e. of both components.

-

-

Workup and Separation:

-

Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separate the organic and aqueous layers.

-

The organic layer contains the unreacted, enantiomerically pure ester. It can be isolated by evaporating the solvent.

-

Acidify the aqueous layer with HCl to pH ~2. This protonates the resolved amino acid.

-

Extract the enantiomerically pure acid into an organic solvent (e.g., ethyl acetate). Isolate by solvent evaporation.

-

Data Summary

The efficiency of an enzymatic resolution is quantified by the enantiomeric ratio (E-value). An E-value >200 is considered excellent for preparative scale resolutions.

| Substrate | Enzyme | Solvent System | E-Value | Result | Reference |

| Ethyl cis-2-aminocyclohexanecarboxylate | CALB | tBuOMe / Buffer | > 200 | High enantioselectivity | [4] |

Part 3: Chiral Chromatography: The Analytical and Preparative Powerhouse

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analytical determination of enantiomeric purity and the preparative-scale separation of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. [5]

Principle of Chiral Recognition on a CSP

A CSP is composed of a single enantiomer of a chiral selector molecule that is immobilized on a solid support (typically silica gel). Separation occurs because the transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector have different free energies of formation. These differential interactions, which can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation, cause one enantiomer to be retained on the column longer than the other.

Application to 2-Aminocyclohexane-1-carboxylic Acid

Several types of CSPs have proven effective for the resolution of amino acids and their derivatives. For ACHC, macrocyclic glycopeptide and zwitterionic CSPs are particularly promising. [6][7]

-

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases, such as Chirobiotic T, offer a complex array of interaction sites (amide linkages, hydroxyl groups, carboxyl groups) creating a "chiral pocket." They have demonstrated baseline separation for cis-ACHC using hydro-organic mobile phases. [6]* Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These phases contain both a sulfonic acid anion and a quaternary ammonium cation. They are highly effective for separating zwitterionic molecules like amino acids through a combination of ion-exchange and enantioselective interactions. [7]

Exemplary HPLC Method Parameters

Developing a chiral separation method requires screening different columns and mobile phases. The following table provides excellent starting points for the resolution of ACHC and its analogs based on published data. [6][7]

| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Teicoplanin (Chirobiotic T) | cis-ACHC | Hydro-organic systems | >1.5 (Baseline) | >1.5 | [6] |

| Zwitterionic (CHIRALPAK ZWIX(+)) | trans-2-aminocyclohex-3-ene-1-carboxylic acid* | MeOH/MeCN (75/25) + 25mM TEA + 50mM AcOH | 1.38 | 2.75 | [7] |

*Note: Data for a structurally analogous compound.

Protocol for Method Development:

-

Column Selection: Begin with a column known to be effective for amino acids, such as a teicoplanin or zwitterionic CSP.

-

Mobile Phase Screening:

-

For a teicoplanin column in reversed-phase mode, start with a mobile phase of Methanol/Water or Acetonitrile/Water with a small amount of acid and base (e.g., 0.1% Acetic Acid and 0.1% Triethylamine) to control ionization.

-

For a zwitterionic column, use polar organic solvents like Methanol/Acetonitrile mixtures with acidic and basic additives.

-

-

Optimization: Adjust the ratio of organic modifier to aqueous/polar solvent, as well as the concentration of additives, to optimize the resolution (Rs) and retention time.

-

Detection: Use a UV detector at a low wavelength (~200-210 nm) where the carboxyl group absorbs, or use a more universal detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD).

Conclusion: A Multi-faceted Approach to a Critical Challenge

The chiral resolution of 2-aminocyclohexane-1-carboxylic acid is a solvable but non-trivial challenge that lies at the heart of synthetic and medicinal chemistry. There is no single "best" method; the optimal choice depends on the specific requirements of the project, including the desired scale, required enantiomeric purity, cost, and available equipment.

-

Diastereomeric salt formation remains a powerful, scalable, and cost-effective method for preparative work, though it can be labor-intensive and require significant empirical optimization.

-

Enzymatic kinetic resolution offers exceptional enantioselectivity and operates under mild, environmentally benign conditions, making it an elegant choice for producing highly pure materials.

-

Chiral chromatography is unparalleled in its analytical power for verifying enantiomeric purity and is increasingly used for preparative-scale separations, offering a direct route to both enantiomers from a single process.

A successful drug development or synthetic chemistry program will often leverage a combination of these techniques: chiral chromatography for analytical quality control, and either classical resolution or enzymatic methods for bulk production of the desired enantiomer. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently navigate the complexities of chirality and unlock the full potential of 2-aminocyclohexane-1-carboxylic acid as a chiral building block.

References

-

Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Journal of Chromatography A, 828(1-2), 177-190. Available at: [Link]

-

Shahmohammadi, S., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(14), 5394. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Organic Syntheses, 75, 1. Available at: [Link]

-

Membrives, R., et al. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. Available at: [Link]

-

Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Available at: [Link]

-

Zhang, Y., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. Available at: [Link]

-

Forró, E., & Fülöp, F. (2012). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 8, 1556-1563. Available at: [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. Available at: [Link]

-

Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 254-263. Available at: [Link]

-

Kourist, R., & Hollmann, F. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4215. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (C₈H₁₅NO₂; Molecular Weight: 157.21 g/mol ).[1] As a chiral bifunctional molecule, this compound holds significant interest in synthetic and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation during drug development and chemical research. This guide details the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed experimental protocol for data acquisition, a thorough interpretation of the predicted spectral features, and the scientific rationale behind these assignments, supported by authoritative references.

Introduction

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a cyclic amino acid ester featuring a cyclohexane ring with an amino group and a methyl carboxylate group in a specific stereochemical arrangement (trans). This defined stereochemistry is crucial for its application as a chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Spectroscopic analysis provides a non-destructive method to confirm the molecular structure and stereochemistry of such compounds. This guide will delve into the predicted spectroscopic fingerprint of this molecule, offering researchers and drug development professionals a foundational understanding for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Molecular Structure for NMR Assignment

Caption: Structure of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate with atom numbering.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | s | 3H | OCH₃ (C8-H) |

| ~ 3.10 | ddd | 1H | H2 |

| ~ 2.50 | ddd | 1H | H1 |

| ~ 2.00 - 1.20 | m | 8H | H3, H4, H5, H6 (ring CH₂) |

| ~ 1.60 | br s | 2H | NH₂ |

Interpretation and Rationale:

The predicted ¹H NMR spectrum provides key insights into the molecule's structure.

-

Methyl Ester Protons (C8-H): A sharp singlet integrating to three protons is expected around 3.70 ppm.[2] This is a characteristic chemical shift for methyl esters, where the protons are deshielded by the adjacent oxygen atom.

-

Methine Protons (H1 and H2): The protons on the carbons bearing the substituents (C1 and C2) are expected to be the most downfield of the ring protons due to the electron-withdrawing effects of the carboxylate and amino groups, respectively. H1, adjacent to the ester, is predicted around 2.50 ppm. H2, adjacent to the amine, is predicted slightly further downfield at approximately 3.10 ppm. Their multiplicities will be complex (doublet of doublet of doublets, ddd) due to coupling with each other and the adjacent methylene protons. The trans relationship between H1 and H2 is expected to result in a large diaxial coupling constant (J ≈ 8-12 Hz) if the cyclohexane ring adopts a chair conformation with both substituents in equatorial positions.

-

Cyclohexane Methylene Protons (H3-H6): The remaining eight protons of the cyclohexane ring will appear as a complex multiplet in the upfield region, typically between 1.20 and 2.00 ppm.[3][4] The significant overlap of these signals makes individual assignment challenging without 2D NMR techniques.

-

Amine Protons (NH₂): The two protons of the primary amine are expected to appear as a broad singlet around 1.60 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Their chemical shift can vary significantly depending on concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[4]

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C7 (C=O) |

| ~ 58 | C1 |

| ~ 55 | C2 |

| ~ 52 | C8 (OCH₃) |

| ~ 34 | C6 |

| ~ 32 | C3 |

| ~ 25 | C5 |

| ~ 24 | C4 |

Interpretation and Rationale:

The predicted ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum, around 175 ppm.[5][6]

-

Substituted Ring Carbons (C1 and C2): The carbons directly attached to the electron-withdrawing ester and amine groups (C1 and C2) will be shifted downfield relative to the other ring carbons, appearing around 58 and 55 ppm, respectively.

-

Methyl Ester Carbon (C8): The carbon of the methyl group of the ester is expected around 52 ppm.[5]

-

Unsubstituted Ring Carbons (C3-C6): The remaining four methylene carbons of the cyclohexane ring will appear in the upfield region, typically between 24 and 34 ppm. Their exact chemical shifts are influenced by their spatial relationship to the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 125 MHz NMR spectrometer using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H spectrum to obtain the final ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3300 | Medium, two bands | N-H stretch (primary amine) |

| 2940 - 2860 | Strong | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1250 - 1020 | Strong | C-O stretch (ester) and C-N stretch (amine) |

Interpretation and Rationale:

-

N-H Stretching: A primary amine (R-NH₂) typically shows two medium-intensity absorption bands in the 3380-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7]

-

C-H Stretching: Strong absorptions between 2940 and 2860 cm⁻¹ are characteristic of C-H stretching in the sp³ hybridized carbons of the cyclohexane ring and the methyl group.[8]

-

C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the C=O stretching vibration of a saturated ester.[8][9]

-

N-H Bending: The N-H bending (scissoring) vibration of a primary amine is expected to appear in the 1650-1580 cm⁻¹ range.[7]

-

C-O and C-N Stretching: The fingerprint region will contain strong absorptions corresponding to the C-O stretching of the ester (around 1250-1150 cm⁻¹) and the C-N stretching of the amine (around 1250-1020 cm⁻¹).[7]

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.

-

Sample Application: Place a small drop of neat Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity of Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 126 | [M - OCH₃]⁺ |

| 98 | [M - COOCH₃]⁺ |

| 84 | [Cyclohexene-NH₂]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value of 157, corresponding to the molecular weight of the compound.[1]

-

Loss of the Methoxy Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a fragment ion at m/z 126.[10]

-

Loss of the Carbomethoxy Group: Cleavage of the C1-C(O)OCH₃ bond can lead to the loss of the carbomethoxy radical (•COOCH₃), giving a fragment at m/z 98.

-

Alpha-Cleavage: Amines typically undergo α-cleavage, where the bond between C1 and C2 breaks, leading to a resonance-stabilized cation. This could result in a fragment at m/z 84 after rearrangement.[11]

-

Carbomethoxy Cation: A fragment corresponding to the [COOCH₃]⁺ cation may be observed at m/z 59.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The predicted spectroscopic data for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate provides a detailed and characteristic fingerprint for this important chiral building block. The combination of ¹H and ¹³C NMR, IR, and MS analyses allows for unambiguous confirmation of its molecular structure, including the presence of the primary amine and methyl ester functional groups, the connectivity of the cyclohexane ring, and the compound's molecular weight. This technical guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound, ensuring its correct identification and quality control.

References

-

ResearchGate. How to predict IR Spectra?. [Link]

-

PROSPRE - 1H NMR Predictor. [Link]

-

Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

PubChem. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. [Link]

-

NMRium. Predict. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Canadian Science Publishing. IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis. [Link]

-

Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. [Link]

-

UCLA Chemistry. IR: amines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

Sources

- 1. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]

- 4. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

"Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate CAS 267230-45-5"

An In-Depth Technical Guide to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (CAS 267230-45-5)

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. We will delve into the core scientific principles of this chiral building block, from its fundamental properties and synthesis to its strategic application in modern medicinal chemistry. The focus will be on providing not just protocols, but the rationale behind them, ensuring a deep and practical understanding of the subject matter.

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (CAS 267230-45-5) is a non-proteinogenic cyclic β-amino acid ester.[1] Its IUPAC name is trans-methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.[1] The defining feature of this molecule is its rigid cyclohexane scaffold with a specific and fixed spatial arrangement of the amine and methyl ester functional groups in a trans configuration. This conformational rigidity is a highly desirable trait in drug design, as it can pre-organize a molecule for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity while minimizing off-target effects.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 267230-45-5 | [1] |

| Molecular Formula | C8H15NO2 | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Chirality | (1R,2R) | [1] |

| Parent Compound | (1R,2R)-2-Aminocyclohexanecarboxylic acid | [2][3] |

The strategic value of this building block lies in its ability to serve as a constrained mimetic of dipeptide units in peptidomimetics or to introduce a well-defined chiral center into small molecule drug candidates.

Synthesis and Purification: A Protocol Grounded in First Principles

The synthesis of enantiomerically pure Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is most commonly achieved through the resolution of a racemic mixture of the parent amino acid, followed by esterification.

Key Workflow: Chiral Resolution via Diastereomeric Salt Formation

The separation of enantiomers is a critical challenge, as they possess identical physical properties.[4] The established and reliable method to overcome this is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[4]

Caption: Experimental workflow for synthesis and resolution.

Detailed Experimental Protocol

Expertise in Action: The choice of resolving agent and solvent is critical and often requires empirical optimization. Chiral acids like tartaric acid, mandelic acid, or camphor-10-sulfonic acid are commonly used for resolving racemic bases (or amino acids which are zwitterionic).[4] The solvent system is chosen to maximize the solubility difference between the two diastereomeric salts.

Step 1: Diastereomeric Salt Formation

-

Dissolve one equivalent of racemic trans-2-aminocyclohexane-1-carboxylic acid in methanol at an elevated temperature (e.g., 50-60 °C).

-

In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in a minimal amount of warm methanol. Note: Using 0.5 equivalents ensures that only one enantiomer of the racemic acid will crystallize as a salt.

-

Slowly add the resolving agent solution to the amino acid solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to overnight to promote complete crystallization.

Step 2: Isolation and Liberation of the Enantiopure Amino Acid

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove impurities.

-

Dissolve the collected salt in deionized water.

-

Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically pH 9-10) by the dropwise addition of a base like 2M NaOH. This neutralizes the resolving acid and liberates the free amino acid.

-

The enantiopure amino acid, being less soluble in water than its salt form, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Esterification (Fischer-Speier Esterification)

-

Suspend the dried, enantiopure (1R,2R)-2-aminocyclohexane-1-carboxylic acid in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid. Causality: The strong acid protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring completion by TLC.

-

Remove the solvent under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Analytical Validation: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A multi-technique approach provides a trustworthy, self-validating system.

Table 2: Comprehensive Analytical Characterization

| Technique | Purpose | Expected Outcome |

| ¹H-NMR Spectroscopy | Structural Confirmation | Provides information on the proton environment, confirming the presence of the cyclohexane ring, the amine, and the methyl ester group. Coupling constants can help confirm the trans stereochemistry. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the mass-to-charge ratio, confirming the molecular weight of the compound (157.21 g/mol ). |

| Chiral HPLC | Enantiomeric Purity (e.e.) | Quantifies the ratio of the (1R,2R) to the (1S,2S) enantiomer, ensuring high enantiomeric excess (>99% is often required). |

| FTIR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for N-H stretches (amine), C=O stretch (ester), and C-O stretches. |

The synergy between these methods is key; for instance, while NMR and MS confirm the correct molecule has been synthesized, only chiral HPLC can confirm that the resolution was successful.[5]

Application in Structure-Based Drug Discovery

The true value of this building block is realized in its application. Its constrained nature makes it an ideal scaffold for creating potent and selective inhibitors or receptor ligands.

Caption: Versatility in synthetic drug development pathways.

Case Example: Scaffold for Kinase Inhibitors In the field of oncology, kinase inhibitors are a major class of targeted therapies. Many of these drugs bind to the ATP-binding pocket of the kinase. The fixed stereochemistry of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate can be used to project vectors into specific sub-pockets of the active site with high precision. For example, the amine group can be functionalized to form a key hydrogen bond with the kinase hinge region, while the ester can be hydrolyzed and converted into an amide that targets a solvent-exposed region, improving both potency and pharmacokinetic properties. This approach is central to modern structure-based drug discovery.[6]

Conclusion

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a powerful and versatile tool in the arsenal of the medicinal chemist. Its value extends beyond its chemical formula to the conformational constraint and stereochemical fidelity it imparts to a final drug candidate. A thorough understanding of its synthesis, purification, and analytical validation, as outlined in this guide, is the foundation for its successful application in the development of next-generation therapeutics.

References

-

PubChem. methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE. National Center for Biotechnology Information. [Link]

-

Tetrahedron: Asymmetry. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Elsevier. [Link]

-

Chemistry LibreTexts. Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

-

PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Pharmacology & Therapeutics. Early-stage structure-based drug discovery for small GTPases by NMR spectroscopy. Elsevier. [Link]

- Google Patents.Process for resolving chiral acids with 1-aminoindan-2-ols.

-

RSC Medicinal Chemistry. Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors. Royal Society of Chemistry. [Link]

- Google Patents.Methyl cyclohexane carboxylates and their use in perfume compositions.

-

ResearchGate. Data fusion between high resolution 1H-NMR and mass spectrometry: a synergetic approach to honey botanical origin characterization. ResearchGate. [Link]

Sources

- 1. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 71433315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Synthesis-of-Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate:-Starting-Materials-and-Stereocontrolled-Routes

Authored-by:-A-Senior-Application-Scientist

Abstract

Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate-is-a-critical-chiral-building-block-in-modern-pharmaceutical-development,-valued-for-its-rigid-scaffold-and-defined-stereochemistry.-This-guide-provides-an-in-depth-analysis-of-the-principal-synthetic-strategies-for-its-preparation,-with-a-focus-on-the-selection-of-starting-materials-and-the-methods-for-achieving-high-enantiopurity.-We-will-explore-three-primary-pathways:-the-asymmetric-ring-opening-of-an-achiral-epoxide,-the-enzymatic-kinetic-resolution-of-a-racemic-ester,-and-the-desymmetrization-of-a-meso-precursor.-Each-section-details-the-causality-behind-experimental-choices,-provides-step-by-step-protocols,-and-is-supported-by-mechanistic-diagrams-and-comparative-data-to-aid-researchers-in-selecting-the-optimal-route-for-their-specific-needs.

1.-Introduction:-The-Strategic-Importance-of-a-Chiral-Scaffold

The-trans-1,2-aminocyclohexane-moiety-is-a-privileged-scaffold-in-medicinal-chemistry,-imparting-conformational-rigidity-and-stereochemical-precision-to-biologically-active-molecules.-Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate,-as-a-specific-enantiomer,-serves-as-a-versatile-intermediate-in-the-synthesis-of-complex-pharmaceuticals,-where-absolute-stereocontrol-is-paramount-for-efficacy-and-safety.-[cite:-14]-The-synthesis-of-such-β-amino-acids-and-their-derivatives-is-a-significant-challenge,-requiring-robust-and-scalable-methods-to-install-two-contiguous-chiral-centers-with-high-fidelity.-[cite:-1,-5]-This-document-serves-as-a-technical-guide-for-chemists-and-drug-development-professionals,-elucidating-the-foundational-strategies-for-accessing-this-valuable-compound.

2.-Strategic-Overview-of-Synthetic-Pathways

The-enantioselective-synthesis-of-Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate-hinges-on-the-strategic-introduction-of-chirality.-The-choice-of-starting-material-is-intrinsically-linked-to-the-method-of-asymmetric-induction.-We-will-examine-three-field-proven-approaches:

-

Asymmetric-Desymmetrization-of-a-Meso-Epoxide: -Beginning-with-an-achiral,-symmetrical-epoxide-and-using-a-chiral-catalyst-to-open-the-ring-enantioselectively.

-

Kinetic-Resolution-of-a-Racemic-Mixture: -Synthesizing-a-racemic-version-of-an-amino-ester-and-using-an-enzyme-to-selectively-react-with-one-enantiomer,-allowing-for-the-separation-of-the-desired-stereoisomer.

-

Catalytic-Asymmetric-Hydrogenation: -Reduction-of-a-prochiral-enamine-or-related-unsaturated-precursor-using-a-chiral-metal-catalyst.

The-following-sections-provide-a-deep-dive-into-the-practical-execution-of-these-strategies.

3.-Route-1:-Asymmetric-Ring-Opening-(ARO)-of-Cyclohexene-Oxide

This-is-one-of-the-most-elegant-and-widely-cited-methods,-relying-on-the-desymmetrization-of-the-achiral-and-readily-available-starting-material,-cyclohexene-oxide.

3.1-Rationale-and-Starting-Materials

The-core-of-this-strategy-is-the-enantioselective-addition-of-a-nucleophile-to-meso-cyclohexene-oxide,-catalyzed-by-a-chiral-metal-complex.-The-most-successful-iteration-of-this-reaction-employs-an-azide-source,-which-is-subsequently-reduced-to-the-target-amine.-[cite:-10]

-

Primary-Starting-Material: -Cyclohexene-Oxide-(achiral,-inexpensive).

-

Key-Reagents:

-

Azide-Source: -Trimethylsilyl-azide-(TMSN₃)-is-commonly-used-due-to-its-solubility-and-reactivity.-[cite:-6,-9]

-

Chiral-Catalyst: -Chromium(III)-salen-complexes,-pioneered-by-Jacobsen-et-al.,-are-the-catalysts-of-choice,-providing-high-enantioselectivity.-[cite:-6,-9,-10]

-

3.2-Experimental-Protocol:-Catalytic-Azidolysis

The-following-protocol-is-a-representative-procedure-for-the-asymmetric-ring-opening.

Step-1:-Catalyst-Activation The-active-catalyst-is-the-(salen)CrN₃-complex,-which-is-often-formed-in-situ-from-the-more-stable-(salen)CrCl-precatalyst-and-TMSN₃.-[cite:-6,-9]-A-small-initial-reaction-converts-the-chloride-complex-to-the-azide-complex,-which-then-enters-the-primary-catalytic-cycle.

Step-2:-Asymmetric-Ring-Opening

-

To-a-solution-of-the-chiral-(salen)Cr(III)Cl-complex-(~2-mol-%)-in-an-anhydrous-ethereal-solvent-(e.g.,-diethyl-ether-or-TBME)-under-an-inert-atmosphere,-add-cyclohexene-oxide-(1.0-equivalent).

-

Cool-the-mixture-to-0-4-°C.

-

Add-trimethylsilyl-azide-(TMSN₃)-(~1.1-equivalents)-dropwise-over-a-period-of-30-minutes.

-

Stir-the-reaction-at-this-temperature-for-12-24-hours,-monitoring-by-TLC-or-GC-for-the-consumption-of-the-epoxide.

-

Upon-completion,-the-reaction-is-quenched,-and-the-resulting-azido-silyl-ether-is-hydrolyzed-to-yield-(1R,2R)-2-azidocyclohexanol-with-high-enantiomeric-excess-(ee).

Step-3:-Reduction-and-Esterification

-

The-crude-(1R,2R)-2-azidocyclohexanol-is-then-reduced.-A-standard-method-is-hydrogenation-using-H₂-gas-with-a-Palladium-on-carbon-(Pd/C)-catalyst-in-a-methanol-solvent.-This-concurrently-reduces-the-azide-to-an-amine.

-

Following-reduction,-the-resulting-amino-alcohol-is-oxidized-to-the-carboxylic-acid-and-then-esterified-using-standard-methods-(e.g.,-Fischer-esterification-with-methanol-and-an-acid-catalyst)-to-yield-the-final-product,-Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate.

3.3-Mechanistic-Insight-and-Visualization

The-Jacobsen-ARO-mechanism-is-believed-to-involve-a-bimetallic,-cooperative-pathway.-[cite:-6,-10]-One-molecule-of-the-Cr-salen-catalyst-acts-as-a-Lewis-acid,-activating-the-epoxide-by-coordination.-A-second-catalyst-molecule-delivers-the-azide-nucleophile-to-one-of-the-epoxide's-electrophilic-carbons,-ensuring-high-stereocontrol.

Caption: Workflow for ARO Synthesis Route.

4.-Route-2:-Enzymatic-Kinetic-Resolution-(EKR)

Kinetic-resolution-is-a-pragmatic-approach-that-starts-with-a-racemic-mixture-of-the-target-molecule-or-a-close-precursor.-It-leverages-the-high-stereoselectivity-of-enzymes-to-differentiate-between-the-two-enantiomers.

4.1-Rationale-and-Starting-Materials

This-method-begins-with-the-non-stereoselective-synthesis-of-racemic-methyl-trans-2-aminocyclohexane-1-carboxylate.-An-enzyme,-typically-a-lipase,-is-then-used-to-selectively-hydrolyze-one-of-the-enantiomers-to-its-corresponding-carboxylic-acid,-leaving-the-other-enantiomeric-ester-unreacted.-[cite:-3]

-

Primary-Starting-Material: -Racemic-methyl-trans-2-aminocyclohexane-1-carboxylate-(often-prepared-from-cyclohexene-via-standard-methods).

-

Key-Reagents:

-

Enzyme: -Lipases,-such-as-Candida-antarctica-lipase-B-(CALB),-are-highly-effective-and-commercially-available.-[cite:-3,-8]

-

Acylating-Agent-(for-amine-protection): -An-acyl-group-is-often-required-on-the-amine-for-the-enzyme-to-act-efficiently-on-the-ester.

-

Solvent: -Organic-solvents-like-tert-butyl-methyl-ether-(tBuOMe)-are-often-used.

-

4.2-Experimental-Protocol:-Lipase-Catalyzed-Resolution

Step-1:-Substrate-Preparation

-

Synthesize-racemic-methyl-trans-2-aminocyclohexane-1-carboxylate.

-

Protect-the-amine-functionality,-for-example,-as-an-N-acetyl-or-N-butoxycarbonyl-(Boc)-derivative.

Step-2:-Enzymatic-Hydrolysis

-

Suspend-the-racemic-N-protected-ester-in-a-phosphate-buffer/organic-co-solvent-system.

-

Add-the-lipase-(e.g.,-immobilized-CALB)-to-the-mixture.

-

Stir-the-reaction-at-a-controlled-temperature-(e.g.,-30-40-°C),-maintaining-a-stable-pH-using-a-pH-stat-or-by-periodic-addition-of-a-base-(e.g.,-NaOH-solution).

-

Monitor-the-reaction-progress-to-approximately-50%-conversion.-This-is-critical-as-allowing-the-reaction-to-proceed-further-will-decrease-the-enantiomeric-excess-of-the-remaining-ester.

-

Once-50%-conversion-is-reached,-stop-the-reaction-by-filtering-off-the-immobilized-enzyme.

Step-3:-Separation-and-Deprotection

-

Extract-the-reaction-mixture.-The-unreacted-(1R,2R)-ester-will-remain-in-the-organic-phase,-while-the-hydrolyzed-(1S,2S)-acid-will-be-in-the-aqueous-phase-as-its-salt.

-

Isolate-the-organic-layer,-wash,-dry,-and-concentrate-it-to-obtain-the-enantioenriched-N-protected-(1R,2R)-ester.

-

Remove-the-protecting-group-under-appropriate-conditions-(e.g.,-acidic-hydrolysis-for-a-Boc-group)-to-yield-the-final-product.

4.3-Visualization-of-the-Resolution-Process

Caption: Workflow for Enzymatic Kinetic Resolution.

5.-Comparative-Analysis-of-Synthetic-Routes

The-selection-of-a-synthetic-route-depends-on-factors-such-as-scale,-cost,-available-equipment,-and-desired-purity.-The-following-table-provides-a-comparative-summary.

| Parameter | Route-1:-Asymmetric-Ring-Opening | Route-2:-Enzymatic-Kinetic-Resolution |

| Starting-Material | Cyclohexene-Oxide | Racemic-Ester |

| Chirality-Source | Chiral-Metal-Catalyst | Enzyme |

| Theoretical-Yield | ~100% | 50% |

| Typical-e.e. | >95% | >99%-(for-remaining-ester-at-50%-conv.) |

| Key-Advantages | High-atom-economy,-direct-route | High-enantiopurity,-uses-mild-conditions |

| Key-Challenges | Catalyst-cost-and-sensitivity,-use-of-azides | Maximum-50%-yield,-requires-careful-monitoring |

| Scalability | Good,-but-catalyst-loading-can-be-costly | Excellent,-common-in-industrial-processes |

6.-Conclusion-and-Future-Outlook

Both-the-asymmetric-ring-opening-of-cyclohexene-oxide-and-the-enzymatic-kinetic-resolution-of-its-racemic-ester-represent-robust-and-validated-pathways-to-enantiopure-Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate.-The-ARO-method-is-academically-elegant-and-offers-a-high-theoretical-yield,-making-it-attractive-for-novel-catalyst-development.-The-EKR-approach,-despite-its-inherent-50%-yield-limitation,-is-often-favored-in-industrial-settings-due-to-its-operational-simplicity,-exceptional-selectivity,-and-the-use-of-environmentally-benign-biocatalysts.-The-choice-between-these-routes-should-be-guided-by-a-thorough-evaluation-of-project-specific-requirements,-including-cost-of-goods,-process-safety,-and-required-optical-purity.

7.-References

-

Straub,-M.-R.-(2021).-Enantioselective-synthesis-of-β-amino-acid-derivatives-using-amidine-based-and-bifunctional-organocatalysts.-Arts-&-Sciences-Theses-and-Dissertations,-2535.-[Link]

-

Esteban,-J.,-et-al.-(2006).-Enantioselective-synthesis-of-beta-amino-esters-and-its-application-to-the-synthesis-of-the-enantiomers-of-the-antidepressant-Venlafaxine.-Chemical-Communications,-(29),-3110-3112.-[Link]

-

Forró,-E.,-et-al.-(2023).-Green-Strategies-for-the-Preparation-of-Enantiomeric-5–8-Membered-Carbocyclic-β-Amino-Acid-Derivatives-through-CALB-Catalyzed-Hydrolysis.-Molecules.-[Link]

-

Smith,-A.-M.-R.,-et-al.-(2017).-Enantioselective-Synthesis-of-α‐Aryl‐β2‐Amino‐Esters-by-Cooperative-Isothiourea-and-Brønsted-Acid-Catalysis.-Angewandte-Chemie-International-Edition.-[Link]

-

Singh,-U.-K.,-et-al.-(2015).-Enantioselective-Synthesis-of-β-amino-acids:-A-Review.-Hilaris-Publisher.-[Link]

-

Jacobsen,-E.-N.-(2004).-Asymmetric-Catalysis-of-Epoxide-Ring-Opening-Reactions.-Accounts-of-Chemical-Research,--37(3),-117-128.-[Link]

-

Organic-Chemistry-Portal.-β-Amino-Acid-synthesis-by-C-C-coupling.-[Link]

-

Jacobsen,-E.-N.-(2004).-Asymmetric-Catalysis-of-Epoxide-Ring-Opening-Reactions.-Moodle@Units.-[Link]

-

Nielsen,-L.-P.-C.,-et-al.-(2020).-Asymmetric-Ring-Opening-of-Epoxides-Catalyzed-by-Metal–Salen-Complexes.-Catalysts,--10(7),-705.-[Link]

-

ResearchGate.-(2021).-Epoxide-ring-opening-reaction-of-cyclohexene-oxide-(1)-with-HheG-and-azide-yielding-2-azido-cyclohexan-1-ol-(2).-[Link]

-

Barluenga,-J.,-et-al.-(2002).-Synthesis-of-Enantiomerically-Pure-Functionalized-cis--and-trans-2-Aminocyclohexanecarboxylic-Acid-Derivatives.-The-Journal-of-Organic-Chemistry,--67(16),-5549-5557.-[Link]

-

Walts,-A.-E.,-et-al.-(1994).-Enzymes-for-the-resolution-of-alpha-tertiary-substituted-carboxylic-acid-esters.-Protein-Science,--3(5),-871-879.-[Link]

-

Kiss,-L.,-et-al.-(2008).-The-Chemistry-of-2-Aminocycloalkanecarboxylic-Acids.-Chemical-Reviews,--108(1),-1-44.-[Link]

-

ResearchGate.-(2021).-Ring-Opening-Copolymerization-of-Cyclohexene-Oxide-and-Cyclic-Anhydrides-Catalyzed-by-Bimetallic-Scorpionate-Zinc-Catalysts.-[Link]

-

PubChem.-Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate.-[Link]

A Technical Guide to the Stability and Storage of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Abstract

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a critical chiral building block in modern pharmaceutical synthesis. Its stereochemical and chemical purity is paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[][2] This technical guide provides an in-depth analysis of the factors governing the stability of this intermediate, outlining potential degradation pathways and providing field-proven protocols for its optimal storage, handling, and stability testing. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of high-purity chiral intermediates.

Physicochemical Properties and Structural Analysis

Understanding the inherent properties of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is fundamental to predicting its behavior. The molecule possesses two key functional groups—a secondary amine and a methyl ester—and two defined stereocenters, which dictate its reactivity and stability profile.

| Property | Value | Source |

| IUPAC Name | trans-methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | PubChem[3] |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[3] |

| Molecular Weight | 157.21 g/mol | PubChem[3] |

| CAS Number | 267230-45-5 | PubChem[3] |

| Appearance | Typically an oil or low-melting solid | General Chemical Knowledge |

| Key Functional Groups | Secondary Amine, Methyl Ester | PubChem[3] |

| Chiral Centers | C1 (bearing the carboxylate), C2 (bearing the amine) | PubChem[3] |

The trans relationship between the amine and ester groups, coupled with the (1R,2R) configuration, defines the molecule's specific three-dimensional structure. This stereochemistry is crucial for its intended role in asymmetric synthesis.[2]

Fundamental Stability Challenges

The integrity of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is threatened by two primary challenges: chemical degradation and stereochemical instability.

-

Chemical Degradation: The molecule's ester and amine functionalities are susceptible to common chemical transformations. The ester linkage is vulnerable to hydrolysis under both acidic and basic conditions, while the amine group can be a site for oxidation.

-

Stereochemical Instability (Racemization/Epimerization): The conversion of the desired (1R,2R) enantiomer into its mirror image, (1S,2S), or its diastereomers is a significant risk.[] This process, known as racemization or epimerization, can be catalyzed by heat or extreme pH conditions, compromising the enantiomeric purity of the intermediate and the ultimate safety and efficacy of the final drug product.[]

Potential Degradation Pathways

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[4][5] Based on the structure of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, several degradation pathways can be anticipated under stress conditions.

Caption: Potential degradation pathways for the target intermediate.

-

Hydrolytic Degradation: This is one of the most probable degradation routes. The methyl ester can be cleaved by acid-catalyzed or base-catalyzed hydrolysis to yield methanol and the parent carboxylic acid, (1R,2R)-2-aminocyclohexane-1-carboxylic acid.[6] Basic conditions, in particular, readily facilitate saponification of the ester.

-

Epimerization at C1: The alpha-proton at the C1 position (adjacent to the ester's carbonyl group) can be abstracted under basic conditions. The resulting enolate intermediate is planar, and re-protonation can occur from either face, leading to a mixture of diastereomers and a loss of stereochemical purity.

-

Oxidative Degradation: The secondary amine is a potential site for oxidation, which can lead to the formation of various products, including N-oxides or imines, especially in the presence of oxidizing agents or exposure to air over long periods.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and racemization, rigorous storage and handling protocols are essential. These protocols are designed to create a self-validating system where the integrity of the material is preserved by controlling its environment.

Optimal Storage Conditions